4-Chloro-7-nitro-2,1,3-benzothiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRZOXCMZJOMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 Chloro 7 Nitro 2,1,3 Benzothiadiazole
Precursor Synthesis and Derivatization Routes
The synthesis of 4-Chloro-7-nitro-2,1,3-benzothiadiazole is typically achieved through multi-step pathways involving the construction and subsequent functionalization of the 2,1,3-benzothiadiazole (B189464) (BTD) core. Key strategies include the halogenation and nitration of BTD or its derivatives.
Synthesis from 4,7-Dibromo-2,1,3-benzothiadiazole (B82695)
One documented derivatization route in this chemical family involves the transformation of a dihalogenated precursor. Specifically, 4,7-dibromo-2,1,3-benzothiadiazole can be converted to a bromo-nitro derivative, which is a close analogue of the target compound. This reaction proceeds by refluxing the dibromo starting material in 69% nitric acid, which results in an electrophilic aromatic substitution where one of the bromine atoms is replaced by a nitro group, yielding 4-bromo-7-nitrobenzo[c] ucla.eduguidechem.comontosight.aithiadiazole in approximately 40% yield. nih.gov This method highlights a viable pathway for introducing the nitro group onto a pre-halogenated BTD core.
The synthesis of the 4,7-dibromo-2,1,3-benzothiadiazole precursor itself is commonly achieved through the bromination of 2,1,3-benzothiadiazole. tcichemicals.com Conventional methods involve reacting BTD with bromine in hydrobromic acid. ontosight.ai An alternative pathway utilizes N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid and chloroform. nih.gov
Table 1: Synthesis of 4-Bromo-7-nitro-2,1,3-benzothiadiazole
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,7-Dibromo-2,1,3-benzothiadiazole | 69% Nitric Acid (HNO₃) | Reflux | 4-Bromo-7-nitro-2,1,3-benzothiadiazole | 40% | nih.gov |
Nitration Reactions for Nitro-Substituted Benzothiadiazoles
Direct nitration of the parent 2,1,3-benzothiadiazole heterocycle is a fundamental step in synthesizing nitro-substituted derivatives. A common laboratory procedure involves the use of a sulfonitric mixture. In this method, 2,1,3-benzothiadiazole is added to a pre-mixed and cooled solution of 98% sulfuric acid and 70% nitric acid. The reaction is allowed to proceed at room temperature, yielding 4-nitro-2,1,3-benzothiadiazole (B1293627). This compound serves as a crucial intermediate that can be further functionalized. acs.org The 2,1,3-benzothiadiazole ring system readily undergoes standard aromatic chemistry, allowing for the formation of nitro derivatives. tcichemicals.com
Halogenation and Chloro-Substitution Strategies
The most direct synthetic route to this compound involves the nitration of a chlorinated precursor, namely 4-chloro-2,1,3-benzothiadiazole. The synthesis of this precursor falls under general halogenation strategies for the BTD core. While specific literature on the direct chlorination to 4-chloro-2,1,3-benzothiadiazole is less common than for its brominated counterpart, copper-catalyzed ipso-halogenation has been reported for producing chloro-analogues of BTD. researchgate.net
Once the 4-chloro-2,1,3-benzothiadiazole precursor is obtained, subsequent nitration, following protocols similar to those for the parent BTD molecule, would introduce a nitro group. acs.org Due to the directing effects of the fused thiadiazole ring and the chloro substituent, the nitration is expected to occur at the C7 position, yielding the final product, this compound.
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom at the C4 position of this compound is highly activated toward nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the strong electron-withdrawing effects of both the fused 2,1,3-thiadiazole ring and, particularly, the nitro group at the C7 position. These groups stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution reaction, thus lowering the activation energy for the displacement of the chloride ion. This chemical property makes the compound a valuable substrate for derivatization with various nucleophiles.
Reaction with Amine Moieties and Polyamine Derivatization
The activated chloro group readily reacts with primary and secondary amines to form 4-amino-7-nitro-2,1,3-benzothiadiazole derivatives. This reaction is analogous to the well-documented reactivity of its oxygen-containing counterpart, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which is widely used as a fluorescent labeling agent for amines. ucla.edutcichemicals.comdergipark.org.trarkat-usa.org The reaction typically proceeds by mixing the chloro-compound with the amine, often in a solvent like methanol (B129727) or acetonitrile (B52724) and in the presence of a base such as sodium bicarbonate to neutralize the liberated HCl. tcichemicals.comgoogle.com
While specific studies on this compound are limited, the reactivity of related isomers confirms this pathway. For instance, a patented process describes the synthesis of the drug Tizanidine, which involves reactions on the 5-chloro-4-amino-2,1,3-benzothiadiazole core, demonstrating the susceptibility of the chloro-benzothiadiazole system to reactions with amine-based reagents. nih.gov Furthermore, reactions with polyamines are expected, which, similar to NBD-Cl, could lead to derivatization or even chain scissoring depending on the reaction conditions. nih.gov
Table 2: General Conditions for Nucleophilic Substitution with Amines
| Substrate | Nucleophile | Typical Solvents | Typical Conditions | Product Type | Reference (Analogous Reactions) |
|---|---|---|---|---|---|
| This compound | Primary/Secondary Amines | Methanol, Acetonitrile, DMF | Heat, Base (e.g., NaHCO₃, Et₃N) | 4-Amino-7-nitro-2,1,3-benzothiadiazole derivative | ucla.edugoogle.com |
Interaction with Sulfhydryl-Containing Compounds
Similar to its reaction with amines, this compound is expected to react readily with sulfhydryl-containing compounds (thiols) via a nucleophilic aromatic substitution mechanism. The thiolate anion (RS⁻), a potent nucleophile, attacks the electron-deficient C4 carbon, leading to the displacement of the chloride and the formation of a stable thioether linkage.
This reactivity is well-established for the analogous NBD-Cl, which reacts with thiols to form 4-thio derivatives. mdpi.com Spectroscopic studies of the NBD-Cl reaction show the formation of a Meisenheimer-type reversible complex as an intermediate. mdpi.com The reaction has been used for the determination of sulfhydryl-containing drugs like acetylcysteine and captopril. Given the similar electronic activation, this compound is anticipated to undergo the same type of transformation to yield 4-thioether-7-nitro-2,1,3-benzothiadiazole products.
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for the functionalization of this compound. The presence of the strongly deactivating nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
The mechanism of SNAr reactions on such electron-poor aromatic systems typically proceeds through a stepwise addition-elimination pathway, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the case of this compound, the attack of a nucleophile at the carbon atom bearing the chlorine atom leads to the formation of a tetrahedral intermediate. The negative charge of this intermediate is delocalized across the aromatic system and is particularly stabilized by the nitro group.
Kinetic and spectroscopic studies on the analogous compound, 4-chloro-7-nitrobenzofurazan, have provided evidence for the formation of Meisenheimer-type complexes. For instance, in reactions with thiol compounds, a reversible complex is formed, which is consistent with the characteristics of a Meisenheimer intermediate. mdpi.com Similarly, the reaction of the closely related 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) with tertiary amines has been shown to proceed through a Meisenheimer complex. nih.gov This intermediate is formed by the addition of the nucleophile to the electron-deficient aromatic ring.
An interesting and sometimes unexpected reaction pathway that can follow the initial SNAr reaction, particularly with certain nucleophiles like tertiary amines, is the Hofmann elimination. In a study involving 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole, it was observed that after the initial nucleophilic attack of the tertiary amine and formation of a quaternary ammonium (B1175870) salt, a subsequent Hofmann elimination can occur. nih.gov This elimination reaction leads to the formation of an alkene and a secondary amine derivative of the benzothiadiazole. This pathway is competitive with the direct nucleophilic substitution product and is dependent on the structure of the tertiary amine and the reaction conditions. The reaction proceeds through the formation of a Meisenheimer complex and a quaternary salt, which then transforms into the final product via either the Hofmann elimination (alkene formation) or direct nucleophilic substitution. nih.gov
Cross-Coupling Reactions for Functionalization
Beyond SNAr reactions, cross-coupling methodologies have emerged as powerful tools for the C-C and C-N bond formation, enabling the introduction of a diverse range of substituents onto the benzothiadiazole core.
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halogenated benzothiadiazoles. The chlorine atom at the 4-position of this compound, while less reactive than the corresponding bromine or iodine derivatives, can participate in various palladium-catalyzed transformations under appropriate conditions.
Common palladium-catalyzed cross-coupling reactions applicable to aryl chlorides include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the broader class of benzothiadiazole derivatives provides a strong indication of its potential. For instance, 4,7-dibromo-2,1,3-benzothiadiazole is a common building block for the synthesis of conductive polymers and larger molecular systems via Suzuki-Miyaura cross-coupling reactions. wikipedia.org Sonogashira cross-coupling has also been employed to synthesize π-extended molecular systems based on the 2,1,3-benzothiadiazole core. wikipedia.org Furthermore, the Buchwald-Hartwig amination has been successfully applied to the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. nih.gov
The following table summarizes typical conditions for these reactions on related benzothiadiazole systems, which could be adapted for this compound.
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₄, CuI | PPh₃ | Et₃N | THF | Room Temp - 60 |
| Buchwald-Hartwig | (THP-Dipp)Pd(cinn)Cl | (THP-Dipp) | NaOt-Bu | 1,4-Dioxane | 110 |
This data is representative of reactions on related benzothiadiazole derivatives and serves as a general guideline.
Direct C-H functionalization has become an increasingly important strategy for the derivatization of aromatic and heteroaromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For the 2,1,3-benzothiadiazole scaffold, regioselective C-H functionalization provides access to derivatives that may be difficult to obtain through other means.
Recent studies have demonstrated the feasibility of Ir-catalyzed C-H borylation of the parent 2,1,3-benzothiadiazole, which allows for the introduction of a versatile boryl group at various positions on the benzene (B151609) ring. acs.orgmdpi.com These borylated intermediates can then undergo further functionalization. Additionally, palladium-catalyzed C4/C7 arylation has been reported for the benzothiadiazole core. acs.orgmdpi.com While the presence of the chloro and nitro substituents on the target molecule will influence the regioselectivity and reactivity, these approaches highlight the potential for direct C-H functionalization as a means of introducing further complexity.
| C-H Functionalization | Catalyst | Reagent | Position(s) Functionalized |
| Borylation | [Ir(OMe)COD]₂ | B₂pin₂ | C4, C5, C6, C7 |
| Arylation | Pd(OAc)₂ | Aryl Bromide | C4, C7 |
This data is based on the functionalization of the parent 2,1,3-benzothiadiazole and indicates potential pathways for the title compound.
Pericyclic Reactivity and Cycloaddition Reactions
The involvement of the 2,1,3-benzothiadiazole system in pericyclic reactions, such as cycloadditions, is less common but not unprecedented. The electron-deficient nature of the aromatic ring in this compound suggests it could potentially act as a dienophile or a component in other cycloaddition reactions, although specific examples involving this particular compound are scarce in the literature.
Research on related benzothiadiazole derivatives has shown that they can participate in cycloaddition reactions. For instance, a novel 2,1,3-benzothiadiazol-4,5-yne intermediate has been generated and trapped in a [4+2] cycloaddition reaction. acs.orgmdpi.com Additionally, copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal azides and alkynes has been used to synthesize a 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] nih.govwikipedia.orgacs.orgthiadiazole derivative. mdpi.com These examples, while not directly involving this compound as a reactant in the cycloaddition, demonstrate the capability of the benzothiadiazole core to be incorporated into systems that undergo such transformations. The strong electron-withdrawing groups on the target compound would likely influence its reactivity profile in any potential pericyclic reactions.
Diels-Alder Reactions with Dienophiles
The electron-deficient nature of the aromatic system in this compound, enhanced by the presence of both nitro and chloro substituents, allows it to participate in pericyclic reactions, notably as a dienophile in Diels-Alder reactions. This reactivity is particularly evident in normal electron-demand Diels-Alder (NEDDA) reactions where the benzothiadiazole acts as the electron-poor component, reacting with electron-rich dienes.
A comparable analogue, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD chloride), has been shown to react instantaneously and quantitatively with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene, commonly known as Danishefsky's diene. researchgate.net This reaction proceeds as a NEDDA, demonstrating that this class of strongly electrophilic heterocycles can undergo pericyclic reactions to form complex, functionalized polycyclic systems. researchgate.net The reaction provides a pathway to highly functionalized naphthofurazans under mild conditions. researchgate.net While specific studies detailing this compound in this exact reaction are not as prevalent, its similar electronic structure suggests analogous reactivity.
The utility of nitro-containing aromatic compounds as dienophiles is a well-established principle in organic synthesis for creating carbo- and heterocyclic structures. beilstein-journals.org These reactions are valuable for building molecular complexity in a controlled manner.
| Dienophile | Diene | Reaction Type | Product Class |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD Chloride) | trans-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) | Normal Electron-Demand Diels-Alder (NEDDA) | Functionalized Naphthofurazans |
Regioselectivity in Cycloaddition Processes
Regioselectivity is a critical aspect of cycloaddition reactions involving substituted benzothiadiazoles, determining the specific orientation of the reacting partners and thus the constitution of the final product. In the Diels-Alder reaction between the analogous NBD chloride and the asymmetrical Danishefsky's diene, the cycloaddition occurs regioselectively. researchgate.net This controlled orientation is governed by the electronic and steric properties of both the dienophile and the diene, leading to the preferential formation of one constitutional isomer over others.
Beyond Diels-Alder reactions, the regioselectivity of the 2,1,3-benzothiadiazole (BTD) core is a subject of broader synthetic interest. For instance, in the generation and capture of BTD-based heteroarynes, nucleophilic attack is observed to occur regioselectively at specific positions (e.g., C5), a result that can be predicted by theoretical models like the Aryne Distortion Model. nih.govacs.org Similarly, catalytic C-H functionalization reactions on the BTD ring, such as arylation, can exhibit high regioselectivity, favoring positions like C4. nih.govacs.org This inherent selectivity is attributed to differences in the nucleophilicity and accessibility of the various carbon positions on the BTD unit, allowing for the controlled synthesis of specific isomers. nih.govacs.org
| Reaction Type | Substrate | Regioselectivity Outcome |
| Diels-Alder Reaction | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | Forms a single silyl (B83357) enol ether regioisomer with Danishefsky's diene. researchgate.net |
| Aryne Cycloaddition | BTD-based heteroaryne | Nucleophilic attack occurs selectively at the C5 position. nih.govacs.org |
| C-H Arylation (Ru-catalyzed) | 2,1,3-Benzothiadiazole (BTD) | High preference for functionalization at the C4 position. nih.govacs.org |
Redox Chemistry and Nitro Group Transformations
The nitro group of this compound is readily susceptible to chemical reduction, providing a synthetic route to its corresponding amino derivative, 4-amino-7-chloro-2,1,3-benzothiadiazole. The transformation of an aromatic nitro group into an amine is a fundamental and widely used reaction in organic synthesis. jsynthchem.com A variety of methods exist for this conversion, offering different levels of chemoselectivity and functional group tolerance. wikipedia.orgorganic-chemistry.org
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a highly efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgnih.gov For example, a nitro substituent on a related benzothiadiazole derivative was successfully reduced using 5% palladium-on-carbon in methanol. nih.gov
Metal-Mediated Reductions: The use of metals in acidic media, such as iron powder in refluxing acetic acid, is a classic and robust method for this transformation. wikipedia.org Other metals like tin(II) chloride or zinc have also been employed. wikipedia.org
Transfer Hydrogenation: Reagents like formic acid can be used as a hydrogen source in the presence of a suitable catalyst (e.g., iron-based complexes) to achieve the reduction under mild, base-free conditions. organic-chemistry.org
Borohydride (B1222165) Systems: While sodium borohydride alone is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced by additives. jsynthchem.com For instance, using NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com
| Reducing Agent/System | Conditions | Key Features |
| Catalytic Hydrogen (H₂) | 5% Palladium on Carbon (Pd/C) catalyst in methanol. nih.gov | High efficiency, clean reaction. |
| Iron (Fe) Metal | Refluxing acetic acid. wikipedia.org | Widely applicable, cost-effective. |
| Formic Acid (HCOOH) | Iron-based catalyst, mild conditions. organic-chemistry.org | Base-free transfer hydrogenation. |
| Sodium Borohydride (NaBH₄) | In presence of Ni(PPh₃)₄ complex. jsynthchem.com | Enhanced reducing power of NaBH₄. jsynthchem.com |
| Tetrahydroxydiboron | Water as solvent, mild conditions. organic-chemistry.org | Metal-free reduction method. organic-chemistry.org |
The reduction of the nitro group to an amino group on the 2,1,3-benzothiadiazole scaffold has profound implications for the design of fluorescent probes. mdpi.com The 2,1,3-benzothiadiazole core is a well-known fluorophore used in the construction of optical sensors. mdpi.com Its photophysical properties are highly sensitive to the electronic nature of its substituents.
The 7-nitro group acts as a powerful electron-withdrawing group, while the 4-chloro group is also withdrawing. This electronic arrangement is often exploited in "push-pull" fluorophores. When the nitro group (-NO₂) is reduced to an amino group (-NH₂), the electronic character of the substituent is completely inverted. The amino group is a strong electron-donating group. mdpi.com This transformation from an electron-withdrawing to an electron-donating group causes a significant perturbation of the molecule's frontier molecular orbitals, leading to dramatic changes in its absorption and fluorescence properties, such as the emission wavelength and quantum yield. mdpi.com
This electronic switch is a key strategy in designing fluorescent probes for detecting specific analytes or biological events. For example, a probe containing the this compound moiety might be non-fluorescent or emit at a specific wavelength. Upon encountering a reductive environment (e.g., containing certain enzymes or biomarkers) that reduces the nitro group to an amine, the probe could "turn on" or exhibit a significant ratiometric shift in its fluorescence. This mechanism allows for the sensitive detection of reductive processes in chemical or biological systems.
Advanced Spectroscopic and Computational Characterization in Relation to Research Applications
Computational Chemistry and Theoretical Modeling
Predicting Electronic and Optical Properties
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and understanding the electronic and optical properties of 4-Chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl) and its derivatives. These theoretical calculations provide deep insights into the molecule's behavior at a quantum level, complementing and guiding experimental findings.
A primary focus of these computational studies is the elucidation of intramolecular charge transfer (ICT) phenomena, which are fundamental to the fluorogenic nature of NBD derivatives. researchgate.net The NBD moiety is a potent electron-acceptor due to the electron-withdrawing nitro group, while the groups that substitute the chlorine atom are typically electron-donors. This donor-acceptor (D-A) architecture is the source of its characteristic optical properties. mdpi.com
DFT calculations are employed to optimize the molecular geometry and to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.
For instance, in studies of NBD derivatives formed by the reaction of NBD-Cl with secondary cyclic amines like pyrrolidine, DFT calculations have been instrumental. researchgate.net These calculations confirmed that the broad, low-energy absorption band observed experimentally is due to electronic transitions from the HOMO to the LUMO (H→L), which possess a strong ICT character. researchgate.net
TD-DFT is the primary method for simulating electronic absorption (UV-Vis) spectra. It allows for the prediction of excitation energies, corresponding absorption wavelengths (λmax), and the intensity of these transitions, represented by the oscillator strength (f). Furthermore, it provides a detailed description of the orbitals involved in each electronic transition.
Detailed computational analyses of NBD-sulfide derivatives, which are structurally analogous to products of NBD-Cl reactions, have demonstrated excellent agreement between theoretically predicted and experimentally observed optical properties. acs.org The primary, most intense absorption band in these compounds is consistently attributed to the HOMO→LUMO transition, confirming its ICT nature. acs.org The table below summarizes typical TD-DFT results for NBD derivatives, showcasing the nature of the key electronic transitions.
| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| NBD-S1 | 522 | 0.5401 | HOMO → LUMO (98%) | ICT |
| NBD-S2 | 513 | 0.5486 | HOMO → LUMO (95%) | ICT |
| NBD-S3 | 507 | 0.5614 | HOMO → LUMO (97%) | ICT |
| NBD-S4 | 503 | 0.5636 | HOMO → LUMO (97%) | ICT |
These computational models not only predict the primary absorption bands but also account for other, weaker transitions at shorter wavelengths. For example, transitions involving orbitals other than the HOMO and LUMO, such as HOMO-2, HOMO-4, LUMO+1, and LUMO+2, are also calculated, providing a complete picture of the electronic structure. acs.org By accurately predicting these properties, computational studies play a crucial role in the rational design of new NBD-based fluorescent probes and materials with tailored optical characteristics for specific research applications. rsc.org
Applications of 4 Chloro 7 Nitro 2,1,3 Benzothiadiazole and Its Derivatives in Specialized Research Areas
Fluorescent Probes and Bioimaging
The benzothiadiazole (BTD) core is a notable fluorophore, and its derivatives are extensively used in the development of fluorescent probes for bioimaging and analytical sensing. mdpi.com The substitution pattern on the BTD ring, particularly at the C4 and C7 positions, is a straightforward method for modulating the fluorophore's dipole moment and absorption characteristics. nih.gov
Derivatization for Amino Acid and Amine Analysis
4-Chloro-7-nitro-2,1,3-benzothiadiazole is widely utilized as a derivatizing agent to enhance the detection of amines and amino acids in analytical chemistry. dergipark.org.tr The reaction of NBD-Cl with primary and secondary amino groups yields highly fluorescent products that are stable, enabling sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC). dergipark.org.trtcichemicals.com This pre-column derivatization strategy introduces a fluorophore to molecules that otherwise lack one, significantly lowering their detection limits. dergipark.org.tr
An analog, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), has also been characterized as a fluorogenic labeling reagent for the high-speed, online analysis of amino acid neurotransmitters via microdialysis-capillary electrophoresis. nih.govresearchgate.net NBD-F labeled amines can be efficiently excited at 488 nm, a common laser line. nih.govresearchgate.net Optimized conditions have enabled the baseline separation of 16 amino acids, including key neurotransmitters, in under 22 seconds. nih.govresearchgate.net
Table 1: Optimized Parameters for Amino Acid Analysis using NBD-F Derivatization
| Parameter | Optimized Value |
| Reaction Temperature | 80 °C |
| Reaction Time | 5 min |
| NBD-F Concentration | 20 mM |
| Laser Power | 20 mW |
This table summarizes the optimized conditions for the derivatization of amino acids with NBD-F for analysis by microdialysis-capillary electrophoresis. nih.govresearchgate.net
Research has also uncovered an unexpected reaction of NBD-Cl with tertiary amines, leading to NBD-tagged amines through the elimination of an alkyl group. nih.gov This finding is crucial for applications involving amine derivatization, as it highlights a potential side reaction that needs to be considered. nih.gov
Applications in Cellular Staining and Visualization
Derivatives of 2,1,3-benzothiadiazole (B189464) have been synthesized and evaluated as fluorescent probes for cellular imaging. rsc.org A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents at the 4-position have been synthesized and characterized. rsc.org Among these, three compounds were identified as excellent fluorescent probes for imaging lipid droplets within cancer cells. rsc.org A clear correlation was established between the high lipophilicity of these probes and their specificity for lipid droplets. rsc.org
Furthermore, researchers have designed and synthesized a range of fluorescent 2,1,3-benzothiadiazole derivatives, including neutral, singly-charged, and doubly-charged molecules, with the aim of targeting mitochondria. researchgate.net While some derivatives showed selective staining of mitochondria, others unexpectedly and selectively stained the plasma membrane, highlighting the complexities in predicting subcellular localization. researchgate.net
Development of Hypoxia-Activated Fluorescent Probes
While direct applications of this compound in hypoxia-activated probes are not extensively detailed in the provided context, the development of probes for hypoxic conditions is a significant area of research. For instance, novel fluorescent probes incorporating a 2-nitroimidazole (B3424786) unit as a hypoxia marker have been developed for long-term tracking and detection of specific analytes in tumor cells. researchgate.net This indicates a general strategy where a hypoxia-sensitive moiety is coupled to a fluorophore to create a responsive probe. The versatile chemistry of NBD-Cl makes its derivatives potential candidates for the fluorophore component in such systems.
Materials Science and Optoelectronics
The 2,1,3-benzothiadiazole (BTD) moiety is a valuable component in the design of organic materials for electronic and optoelectronic applications due to its electron-accepting nature. mdpi.comrsc.org This property is crucial for creating donor-acceptor (D-A) type conjugated molecules and polymers with tunable electronic properties. nih.gov
Organic Semiconductors for Transistors and Solar Cells
Benzothiadiazole-based materials have been successfully employed as organic semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). nih.govnih.gov By tuning the functional groups on the benzothiadiazole unit, the electronic properties of the resulting polymers can be precisely controlled. nih.gov For example, the introduction of cyano and fluorine groups can enhance electron mobility in n-type polymers. nih.gov
In one study, three novel donor-acceptor copolymers were synthesized using a common donor unit and different functionalized benzothiadiazole acceptors. The polymer incorporating a benzothiadiazole with one cyano and one fluorine group exhibited significantly improved electron mobility compared to the one with two cyano groups, which was attributed to increased backbone linearity and higher thin-film crystallinity. nih.gov Conversely, the presence of a nitro group was found to be detrimental to device performance due to steric effects that disrupt the planarity and conjugation of the polymer backbone. nih.gov
Table 2: Performance of Benzothiadiazole-based Polymers in OFETs
| Polymer Acceptor Unit | Maximum Electron Mobility (μe,max) |
| Dicyanobenzothiadiazole | 0.031 cm²/V·s |
| Fluoro-cyanobenzothiadiazole | 0.4 cm²/V·s |
| Nitro-fluorobenzothiadiazole | 0.024 cm²/V·s |
This table compares the electron mobility of three different benzothiadiazole-containing copolymers in Organic Field-Effect Transistors. nih.gov
Small molecule organic semiconductors based on benzothiadiazole have also been synthesized for use in inkjet-printed thin-film transistors. nih.gov The morphology and molecular ordering of the thin films, which are critical for device performance, were found to be highly dependent on the solvent system used for printing. nih.gov
Electron Transport Materials in Perovskite Solar Cells
An asymmetrically designed benzothiadiazole-based HTM demonstrated effective reduction of hole recombination energy and suppression of charge accumulation at the perovskite/HTM interface. rsc.org This resulted in a champion power conversion efficiency of 23.2% and enhanced environmental stability of the PSCs. rsc.org
Furthermore, ethynediyl-linked perylene (B46583) diimide/2,1,3-benzothiadiazole conjugates have been investigated as electron transporting materials for PSCs. researchgate.net The selection of an appropriate electron transport layer is crucial as it can influence the structural and optoelectronic properties of the overlying perovskite layer, ultimately impacting device efficiency and stability. rsc.org
Modulation of Photoluminescence Properties
The 2,1,3-benzothiadiazole core is a potent electron acceptor, a characteristic that has been extensively leveraged in the creation of donor-acceptor dyes. The introduction of various aryl groups onto the 2,1,3-benzothiadiazole unit allows for a fine-tuning of the fluorescence wavelength, resulting in emissions that span the visible spectrum from blue to red. This modulation is crucial for the development of organic light-emitting diodes (OLEDs) and bioprobes for bioimaging analyses.
Derivatives of 2,1,3-benzothiadiazole are noted for their significant Stokes shift, a phenomenon where the emitted light has a longer wavelength than the absorbed light. This property is particularly valuable in fluorescence-based applications as it minimizes self-absorption and enhances detection sensitivity. The photophysical behavior of these derivatives, including their fluorescence lifetimes and quantum yields, can be influenced by the polarity of their environment, a property known as solvatochromism. For instance, in more polar solvents, a stabilization of the charge transfer state can occur, affecting the radiative and non-radiative relaxation pathways of the excited molecule.
While this compound itself is non-fluorescent, it readily reacts with primary and secondary amines and thiols to produce highly fluorescent derivatives. The fluorescence intensity of these NBD-adducts is notably sensitive to the environment; for example, the fluorescence of NBD-amine adducts tends to decrease in aqueous solutions. This reactivity and sensitivity are key to its widespread use as a fluorescent labeling agent.
Analytical Chemistry Methodologies
This compound has carved a niche as a versatile derivatizing agent in analytical chemistry, enhancing the detection and quantification of a wide array of compounds.
Spectrophotometric and Spectrofluorimetric Determinations
NBD-Cl is extensively used as a chromogenic and fluorogenic reagent for the determination of various pharmaceuticals and other molecules containing primary or secondary amine groups. Upon reaction, it forms colored and/or fluorescent products that can be measured using spectrophotometry or spectrofluorimetry, respectively.
For instance, a simple and sensitive kinetic spectrophotometric method has been developed for the determination of befunolol (B1667911) hydrochloride, based on the formation of a colored product with NBD-Cl. The resulting product is measured at a specific wavelength to quantify the analyte. Similarly, spectrofluorimetric methods have been established for the analysis of drugs like paroxetine (B1678475) HCl. This method involves the reaction of the drug with NBD-Cl in an alkaline medium to form a highly fluorescent derivative, which is then measured at specific excitation and emission wavelengths.
The reaction conditions for these determinations, such as pH, temperature, and reagent concentration, are often optimized to achieve maximum sensitivity and stability of the resulting derivative.
Chromatographic Derivatization (HPLC, Capillary Electrophoresis)
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), NBD-Cl serves as a valuable pre-column and post-column derivatization reagent. This is particularly useful for analytes that lack a native chromophore or fluorophore, thereby enabling their detection with common UV-Vis or fluorescence detectors.
The reaction of NBD-Cl with amines and amino acids produces stable, highly fluorescent derivatives that can be readily separated and detected. This approach has been successfully applied to the HPLC analysis of various pharmaceuticals, allowing for their determination in complex matrices such as plasma. In capillary electrophoresis, NBD-Cl derivatization has been employed for the analysis of amino acids in food samples, with the labeled compounds being detected by UV-visible absorption.
Forensic and Environmental Analysis Applications
The ability of this compound to react with a broad range of primary and secondary amines makes it a valuable tool for the detection of these compounds in complex environmental samples. Derivatization with NBD-Cl can facilitate the analysis of aromatic amines by liquid chromatography-high resolution mass spectrometry, aiding in their nontargeted detection and identification. While direct applications in forensic science are less documented, its utility in detecting and quantifying amine-containing drugs and their metabolites in biological fluids underscores its potential in forensic toxicology.
| Analytical Technique | Analyte Type | Application |
| Spectrophotometry | Pharmaceuticals with amine groups | Quantification in pharmaceutical formulations |
| Spectrofluorimetry | Pharmaceuticals with amine groups | High-sensitivity quantification in dosage forms |
| HPLC with Fluorescence Detection | Amines, Amino Acids, Pharmaceuticals | Determination in biological fluids and pharmaceutical preparations |
| Capillary Electrophoresis with UV-Vis Detection | Amino Acids | Analysis in food samples |
Medicinal Chemistry and Biological Activity (excluding dosage)
While the primary applications of this compound have been in analytical chemistry, there is emerging interest in its biological activities and those of its derivatives.
Antimicrobial and Antiviral Potential
Research into the direct antimicrobial and antiviral properties of this compound is limited. However, studies on related benzothiazole (B30560) derivatives have shown promising results. For instance, certain benzothiazolylthiazolidin-4-one derivatives, which incorporate a chloro-substituted benzothiazole ring, have demonstrated antibacterial activity against various strains, including S. aureus and E. coli. The presence of the chloro group on the benzothiazole ring has been noted to be beneficial for activity against certain bacteria.
Furthermore, this compound has been shown to exhibit inhibitory activity against specific enzymes. One study demonstrated its ability to inhibit the fungicide-degrading activity of a tau class glutathione (B108866) S-transferase from Carica papaya. This suggests a potential for this compound to interfere with biological pathways, a characteristic that is fundamental to the development of antimicrobial agents. The exploration of the antimicrobial and antiviral potential of this compound and its simpler derivatives remains an area ripe for further investigation.
| Biological Activity | Target/Organism | Observed Effect |
| Enzyme Inhibition | Glutathione S-transferase (fungal) | Inhibition of fungicide-degrading activity |
| Antibacterial (derivatives) | S. aureus, E. coli, L. monocytogenes, S. typhimurium | Varies with derivative structure |
Anticancer and Antitumor Research
Derivatives of the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety have been identified as a promising class of potential anticancer drugs. Research has focused on designing molecules that can selectively target and induce cell death in tumor cells.
One significant area of investigation involves derivatives designed to inhibit Glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and linked to drug resistance. A key example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). This compound was developed as a non-GSH peptidomimetic compound intended for strong GST inhibition and accumulation within tumor cells, bypassing the extrusion mechanisms that contribute to multidrug resistance. nih.gov Studies have demonstrated that NBDHEX can trigger apoptosis in various human tumor cell lines at submicromolar concentrations. nih.gov The mechanism for this apoptotic induction is linked to the dissociation of the JNK•GSTP1-1 complex, a key interaction in cell survival pathways. nih.gov
The cytotoxic effects of NBD derivatives have been observed across different types of cancer cell lines, highlighting their potential as broad-spectrum antitumor agents.
Table 1: Selected Research Findings on the Anticancer Activity of NBD Derivatives
| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Various human tumor cell lines (e.g., K562) | Triggers apoptosis | nih.gov |
Enzyme Inhibition Studies
The electrophilic nature of the 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) core makes it and its derivatives effective inhibitors of various enzymes, particularly those with reactive cysteine or lysine (B10760008) residues in their active sites. The primary focus of these studies has been on Glutathione S-transferases (GSTs).
Derivatives of 7-nitro-2,1,3-benzoxadiazole have been engineered as potent GST inhibitors. nih.gov The compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) functions as a suicide inhibitor for GSTs. nih.gov The inhibition mechanism involves NBDHEX binding to the enzyme's active site (specifically the H-site) where it is then conjugated with glutathione (GSH). This reaction forms a σ-complex at the C-4 position of the benzoxadiazole ring. nih.gov This complex becomes tightly stabilized within the active sites of certain GST isoforms, such as GSTP1-1 and GSTM2-2, leading to irreversible inactivation of the enzyme. nih.gov In other isoforms, like GSTA1-1, the complex is less stable. nih.gov Molecular docking studies have provided a structural basis for the strong stabilization of this complex in the active sites of susceptible GSTs. nih.gov
The inhibitory action of NBD-Cl itself has also been demonstrated against other GST classes, such as the tau class GST from Carica papaya (TCpGST), further establishing the role of the NBD scaffold in GST inhibition. researchgate.net
Table 2: Enzyme Inhibition by NBD-Cl and its Derivatives
| Inhibitor | Target Enzyme(s) | Type of Inhibition | Reference |
|---|---|---|---|
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Human Glutathione S-transferases (GSTA1-1, GSTM2-2, GSTP1-1) | Suicide inhibitor | nih.gov |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Tau class Glutathione S-transferase (from Carica papaya) | Inhibition of degrading activity | researchgate.net |
Q & A
Basic Question: What are the standard applications of 4-chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl) in analytical chemistry?
Answer:
NBD-Cl is widely used as a fluorogenic derivatizing agent for amines, amino acids, and sulfonamides. It reacts with primary and secondary amines to form stable fluorescent adducts, enabling sensitive detection via spectrofluorometry. For example:
- Pamidronate disodium (PAM) quantification : NBD-Cl derivatizes PAM in plasma, with detection at excitation/emission wavelengths of 390/535 nm after optimizing reaction conditions (pH, temperature, solvent) .
- Befunolol hydrochloride assay : Kinetic spectrophotometric methods using NBD-Cl achieve high sensitivity in pharmaceutical formulations .
- Hypochlorous acid (HOCl) detection : NBD-Cl derivatives act as fluorescent probes for HOCl generated by myeloperoxidase in biological systems .
Methodological Tip : Use absolute ethanol or DMSO as solvents for derivatization, and optimize pH (neutral to slightly acidic) to enhance reaction efficiency .
Basic Question: How is NBD-Cl characterized for purity and stability in experimental workflows?
Answer:
Characterization involves:
- Spectroscopic analysis : UV-Vis (λmax ~390 nm) and fluorescence spectra confirm derivatization success.
- Chromatographic validation : HPLC or CE (capillary electrophoresis) separates derivatized products and quantifies impurities .
- Stability testing : Assess under varying temperatures (4°C to 25°C) and pH (4–9) to determine shelf-life. For example, NBD-Cl derivatives degrade rapidly in alkaline conditions .
Quality Control : Validate methods per US-FDA guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (>90%) .
Advanced Question: How can reaction conditions for NBD-Cl derivatization be optimized to minimize matrix interference?
Answer:
Matrix effects (e.g., plasma proteins or salts) require systematic optimization:
Solvent selection : Use DMSO for hydrophobic analytes or ethanol/water mixtures for hydrophilic targets to improve solubility .
pH adjustment : Maintain pH 6–7 (phosphate buffer) to balance reaction rate and stability .
Temperature control : Heat at 60–80°C for 5–30 minutes, depending on analyte reactivity. Higher temperatures accelerate side reactions (e.g., hydrolysis) .
Fluorogen concentration : 20 mM NBD-Cl typically saturates amine groups without excess background fluorescence .
Case Study : In a plasma assay, increasing buffer volume from 1 mL to 2 mL reduced interference from albumin by 40% .
Advanced Question: How do structural analogs of NBD-Cl (e.g., NBD-F) compare in derivatization efficiency?
Answer:
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) offers distinct advantages and limitations:
Trade-offs : NBD-F’s faster kinetics suit real-time monitoring, but NBD-Cl’s lower cost is preferred for batch processing .
Advanced Question: How should researchers address contradictory data in NBD-Cl-based assays (e.g., variable recovery rates)?
Answer: Contradictions often arise from:
- Matrix complexity : Plasma vs. synthetic solutions yield different recovery rates. Use standard addition or internal calibration (e.g., deuterated analogs) to correct for matrix effects .
- Reaction time/temperature : Discrepancies in reported optimal conditions (e.g., 60°C vs. 80°C) require validation via pilot studies. For example, heating beyond 5 minutes at 80°C degrades NBD-Cl derivatives .
- Instrumental variability : Ensure spectrofluorometer calibration with quinine sulfate standards to normalize emission intensities .
Resolution Example : A study reconciled 15% recovery differences by pre-treating plasma with acetonitrile (1:1 v/v) to precipitate proteins .
Advanced Question: What are the best practices for validating NBD-Cl-based methods in regulatory-compliant research?
Answer: Follow US-FDA/ICH guidelines:
- Linearity : Test 5–7 concentration levels (e.g., 0.1–10 µM) with R² ≥0.99 .
- Precision : Intra-day and inter-day %RSD should be <5% .
- Accuracy : Spike recovery (80–120%) using reference standards .
- Robustness : Vary pH (±0.2), temperature (±2°C), and solvent ratios (±5%) to assess method resilience .
Documentation : Include detailed protocols for reaction quenching (e.g., acidification) and storage conditions (-20°C for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
